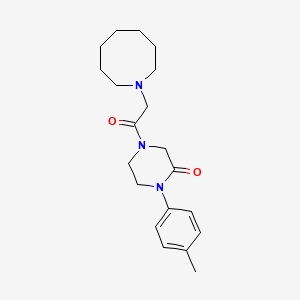
4-(1-azocanylacetyl)-1-(4-methylphenyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-azocanylacetyl)-1-(4-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C20H29N3O2 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.22597718 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Biginelli Reaction : The synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety demonstrates a simple and efficient method yielding good results. These derivatives were obtained by reacting enaminones with urea and different substituted benzaldehydes, showcasing the compound's relevance in synthetic chemistry and potential biological applications (Bhat et al., 2018).
Antimicrobial Activities
- Triazole Derivatives : New 1,2,4-triazole derivatives synthesized from ester ethoxycarbonylhydrazones and primary amines, including those converted using morpholine or methyl piperazine, showed good or moderate activities against test microorganisms, highlighting the potential of piperazine derivatives in developing new antimicrobial agents (Bektaş et al., 2010).
Herbicidal and Plant Growth Regulatory Potential
- Aryl(thio)carbamoyl Derivatives : Piperazines evaluated as potential herbicides and plant growth regulators showed significant activity, especially those containing a piperazine ring, ethylene group, and 4-fluorophenylcarbamoyl group. This research highlights the compound's utility in agriculture (Stoilkova et al., 2014).
Antibacterial and Biofilm Inhibition
- Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent antibacterial efficacies and biofilm inhibition activities, suggesting their application in combating bacterial infections and biofilm-related diseases (Mekky & Sanad, 2020).
Metabolic and Disposition Studies
- Metabolic Disposition in Animals : Studies on the metabolic disposition of casopitant, a compound with a piperazine component, in mice, rats, and dogs, provided insights into its absorption, metabolism, and elimination, important for understanding the pharmacokinetics and toxicological profile of drugs containing piperazine derivatives (Miraglia et al., 2010).
Eigenschaften
IUPAC Name |
4-[2-(azocan-1-yl)acetyl]-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-17-7-9-18(10-8-17)23-14-13-22(16-20(23)25)19(24)15-21-11-5-3-2-4-6-12-21/h7-10H,2-6,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTXRJORNFKJCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)CN3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
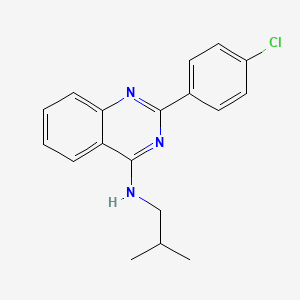
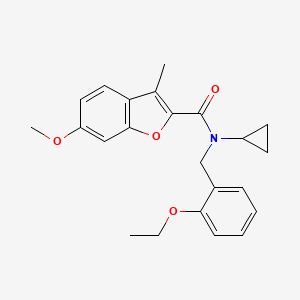
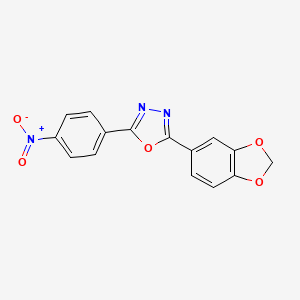

![4-{2-[anilino(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5574762.png)
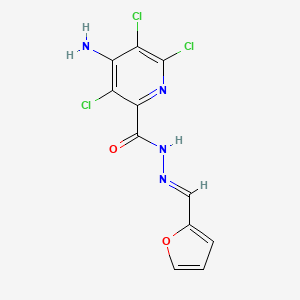
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5574783.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5574791.png)
![2-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-1(2H)-phthalazinone](/img/structure/B5574795.png)
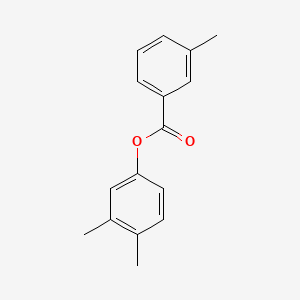
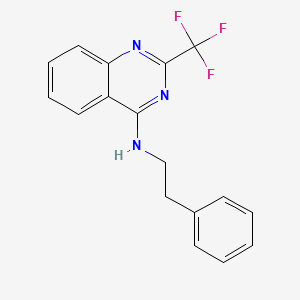
![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5574829.png)

![7-fluoro-2-methyl-3-{2-oxo-2-[4-(1,3-thiazol-2-yl)-1-piperazinyl]ethyl}-1H-indole](/img/structure/B5574843.png)
